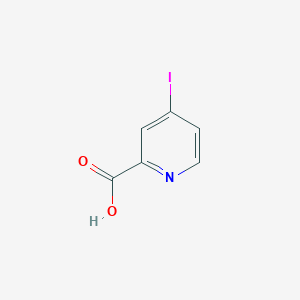

4-Iodopicolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYJTEYGGAWURJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355935 | |

| Record name | 4-Iodopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405939-79-9 | |

| Record name | 4-Iodopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Iodopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Iodopicolinic Acid: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Iodopicolinic acid, a key building block in modern organic synthesis and medicinal chemistry. Drawing upon established research and practical laboratory insights, this document details its chemical properties, structural features, synthesis, and reactivity, with a particular focus on its application in the development of novel therapeutics.

Introduction: The Strategic Importance of this compound

This compound, also known as 4-iodopyridine-2-carboxylic acid, is a halogenated derivative of picolinic acid. Its structure, featuring a pyridine ring substituted with an iodine atom at the 4-position and a carboxylic acid group at the 2-position, makes it a highly versatile reagent. The presence of the iodine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. The carboxylic acid group, on the other hand, offers a site for amide bond formation and other derivatizations, while also influencing the molecule's solubility and potential for biological interactions. These characteristics have positioned this compound as a valuable intermediate in the synthesis of complex molecules, particularly in the realm of drug discovery where the pyridine scaffold is a common motif in bioactive compounds.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Core Chemical Identity

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄INO₂ | [1] |

| Molecular Weight | 249.01 g/mol | [1] |

| CAS Number | 405939-79-9 | [1] |

| Appearance | Creamish solid | [1] |

| Melting Point | 166 - 174 °C | [1] |

Solubility Profile

Structural Elucidation

The chemical structure of this compound is fundamental to its reactivity and function.

Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of this compound.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) provides key information about the molecular weight and fragmentation pattern.

-

m/z (EI+): 249 (M+, 12%), 205 ([M-CO2]+, 100%), 128, 78[5]

The mass spectrum shows the molecular ion peak at m/z 249, consistent with the molecular weight of this compound. The base peak at m/z 205 corresponds to the loss of a carboxyl group (CO₂), a common fragmentation pathway for carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and vibrations associated with the pyridine ring. The O-H stretching vibration of a carboxylic acid typically appears as a broad band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration is expected to be a strong, sharp peak around 1700 cm⁻¹. Vibrations of the pyridine ring usually appear in the 1600-1400 cm⁻¹ region.[6][7]

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from picolinic acid.[5]

Experimental Protocol: A Representative Synthesis[5]

Step 1 & 2: Preparation of Methyl 4-chloropicolinate hydrochloride Picolinic acid is treated with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at elevated temperatures. The resulting acid chloride is then reacted with a methanol/toluene mixture to produce methyl 4-chloropicolinate hydrochloride.

Step 3: Synthesis of this compound The methyl 4-chloropicolinate hydrochloride is heated with hydroiodic acid (HI) and hypophosphorous acid (H₃PO₂) at approximately 107 °C for several hours. This step facilitates the halogen exchange, replacing the chlorine atom with iodine to yield this compound as a yellow solid.[5]

Reactivity and Applications in Drug Development

The utility of this compound in drug discovery stems from its ability to participate in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions: A Gateway to Molecular Diversity

The carbon-iodine bond in this compound is highly reactive towards oxidative addition to palladium(0) catalysts, making it an excellent substrate for Suzuki, Sonogashira, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of a vast array of substituted picolinic acid derivatives.

-

Suzuki Coupling: This reaction pairs this compound with an organoboron reagent (e.g., an arylboronic acid) to form 4-aryl-picolinic acids. This is a powerful method for constructing biaryl structures, which are common in many pharmaceuticals. A general protocol involves reacting the iodo-compound with a boronic acid in the presence of a palladium catalyst (such as Pd(PPh₃)₄) and a base (like K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water).[8][9]

-

Sonogashira Coupling: This coupling reaction joins this compound with a terminal alkyne to produce 4-alkynyl-picolinic acids. This transformation is valuable for introducing linear, rigid linkers into a molecule. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base like triethylamine.[10][11]

-

Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene to form 4-alkenyl-picolinic acids. This reaction is a versatile tool for creating substituted alkenes.[12][13]

Role in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key starting material for the synthesis of novel pyridine-containing compounds with potential therapeutic applications. Its derivatives have been investigated for a range of biological activities, including as anti-inflammatory and anti-cancer agents.[1][14] The ability to readily diversify the 4-position of the picolinic acid core through cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, remove person to fresh air. If swallowed, call a poison center or doctor.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage is at 0-8°C.[1]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of diverse libraries of pyridine-based compounds. A thorough understanding of its chemical properties, structure, and reactivity, as outlined in this guide, is crucial for its effective application in the development of novel and impactful chemical entities.

References

-

Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Dipicolinic acid: A strong anchoring group with tunable redox and spectral behavior for stable Dye-Sensitized Solar Cells. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (2023, December 29). Heck reaction. [Link]

-

Pearson. (2022, July 22). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Royal Society of Chemistry. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic) 2 (H 2 O)... ResearchGate. Retrieved January 4, 2026, from [Link]

-

J-Stage. (n.d.). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Retrieved January 4, 2026, from [Link]

-

YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (2023, November 28). Picolinic acid. [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (2023, December 16). Sonogashira coupling. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

ResearchGate. (2022, August 6). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

KPU Pressbooks. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2022, August 5). Sonogashira Coupling. [Link]

-

KPU Pressbooks. (n.d.). 6.7 ¹H NMR Spectra and Interpretation (Part II) – Organic Chemistry I. Retrieved January 4, 2026, from [Link]

-

University of Manitoba. (n.d.). ANALYSIS OF 1H NMR SPECTRA. Retrieved January 4, 2026, from [Link]

-

YouTube. (2016, August 10). Sonogashira Coupling Reaction. [Link]

-

ResearchGate. (n.d.). Suzuki coupling reaction of 4-iodophenol with phenylboronic acid catalyzed by Pd in water. Retrieved January 4, 2026, from [Link]

-

MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. [Link]

-

PubChem. (n.d.). Picolinic acid. Retrieved January 4, 2026, from [Link]

-

PubMed. (2009, July 15). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. [Link]

-

PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved January 4, 2026, from [Link]

-

National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved January 4, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]

- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Picolinic acid, 99% | Fisher Scientific [fishersci.ca]

- 5. researchgate.net [researchgate.net]

- 6. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. benchchem.com [benchchem.com]

- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 14. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Iodopicolinic Acid: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-iodopicolinic acid, a key heterocyclic building block in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and potential applications of this versatile compound. The information presented herein is grounded in scientific literature to ensure accuracy and provide actionable insights for laboratory and clinical research.

Introduction: The Significance of Halogenated Pyridine Carboxylic Acids in Medicinal Chemistry

Picolinic acid and its derivatives are a cornerstone in the development of novel therapeutics. The introduction of a halogen atom, such as iodine, at the 4-position of the pyridine ring significantly alters the molecule's electronic properties and reactivity. This modification makes this compound a valuable intermediate for introducing diverse functionalities through cross-coupling reactions, thereby enabling the exploration of a vast chemical space in the quest for new drug candidates. Pyridine carboxylic acid isomers have historically led to a multitude of drugs for various diseases, and research into these scaffolds remains highly active.[1][2] The pyridine ring is a prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, highlighting its importance in drug design.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug formulation. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 405939-79-9 | [3] |

| Molecular Formula | C₆H₄INO₂ | [3] |

| Molecular Weight | 249.01 g/mol | [3] |

| Appearance | Yellow solid | [3] |

| Melting Point | 164-166 °C | [3] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be achieved through a multi-step process, starting from readily available picolinic acid. The following protocol is an improved method for large-scale preparation.[4][5]

Experimental Protocol

Step 1: Chlorination of Picolinic Acid

-

To a reaction vessel, add picolinic acid and thionyl chloride.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the reaction mixture to 72°C for 24 hours.

-

After the reaction is complete, quench the reaction with methanol to afford methyl 4-chloropicolinate hydrochloride.

-

Purify the product by recrystallization from acetone.

Step 2: Iodination

-

Subject the methyl 4-chloropicolinate hydrochloride to aqueous 57% hydroiodic acid (HI).

-

Heat the mixture at 110°C for 6 hours.

-

Partially neutralize the reaction mixture with sodium hydroxide (NaOH) to precipitate the product.

-

Filter and dry the resulting solid to obtain this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. The iodine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.

Role as a Key Intermediate

The versatility of iodinated pyridine derivatives makes them valuable intermediates in the synthesis of compounds targeting a wide array of diseases, including neurological disorders.[6] While specific applications of this compound are proprietary to ongoing drug discovery programs, the broader class of iodinated picolinic acids has shown significant promise. For instance, 5-iodopicolinic acid, a regioisomer, is utilized in the preparation of bis(5-iodopicolinato)oxovanadium(IV), a compound with antidiabetic properties.[7] Furthermore, zinc(II) complexes of 5-iodopicolinic acid exhibit insulinomimetic activity.[7]

Potential as Enzyme Inhibitors

Pyridine carboxylic acid derivatives are actively being explored as inhibitors of various enzymes.[1][2] The picolinic acid scaffold can act as a chelating agent for metal ions within the active sites of metalloenzymes.[8] The ability to functionalize the 4-position of the pyridine ring allows for the optimization of binding affinity and selectivity for specific enzyme targets.

Hypothetical Signaling Pathway Involvement

Picolinic acid, the parent compound, is a metabolite of tryptophan and is known to play a role in zinc transport and immunomodulation.[9] It can influence cytokine production and enhance macrophage activity.[8][9] While the specific biological targets of this compound are yet to be fully elucidated, it is plausible that its derivatives could modulate signaling pathways involved in immune responses or cellular metabolism through interactions with zinc-finger proteins or other metalloenzymes.

Caption: Hypothetical mechanism of action for a this compound derivative.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemists. Its straightforward synthesis and the reactivity of the carbon-iodine bond provide a gateway to a diverse range of novel chemical entities. Future research will likely focus on the development of innovative cross-coupling methodologies to further expand the accessible chemical space and the exploration of this compound derivatives as potential therapeutics for a wide range of diseases, from metabolic disorders to infectious diseases and cancer. The continued investigation of this and related scaffolds will undoubtedly contribute to the advancement of modern drug discovery.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 5-Iodopicolinic Acid - Drug Delivery [ebclink.com]

- 8. 4-Aminopicolinic Acid Hydrochloride [benchchem.com]

- 9. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 4-Iodopicolinic acid from picolinic acid

An In-depth Technical Guide for the Synthesis of 4-Iodopicolinic Acid from Picolinic Acid

Executive Summary

The synthesis of this compound, a valuable heterocyclic building block, from readily available picolinic acid presents a significant challenge due to the inherent electronic properties of the pyridine ring. Direct electrophilic iodination is largely ineffective. This guide provides a comprehensive overview and a field-proven, two-step synthetic pathway that offers a reliable and scalable solution. The recommended approach involves an initial DMF-catalyzed chlorination of picolinic acid to form a 4-chloro intermediate, which is subsequently converted to the target molecule via a robust halogen exchange reaction. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and explains the critical causality behind each procedural choice to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

Picolinic acid (pyridine-2-carboxylic acid) is a fundamental starting material in organic synthesis.[1] Its functionalization is key to creating a diverse array of derivatives for various applications. Among these, this compound stands out as a particularly useful intermediate. The iodine atom at the 4-position serves as a versatile handle for introducing molecular complexity through a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making it a sought-after precursor in the development of novel pharmaceuticals and advanced materials.

Mechanistic Considerations: The Challenge of Direct Iodination

A primary challenge in functionalizing picolinic acid is the electron-deficient nature of the pyridine ring. The nitrogen heteroatom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic aromatic substitution (SEAr), the classical mechanism for introducing substituents onto aromatic systems.[2][3]

-

Electronic Deactivation: The pyridine nitrogen significantly reduces the nucleophilicity of the ring carbons, making an attack by a weak electrophile like I₂ thermodynamically unfavorable.[4]

-

Reaction Conditions: Forcing conditions required for direct iodination of such deactivated systems often lead to low yields, poor regioselectivity, or decomposition.[5][6] While various modern methods exist for iodinating heterocycles, they often require specialized catalysts or directing groups not directly applicable here.[7][8]

Therefore, a more strategic and robust approach is required. The most successful and widely reported method circumvents the challenges of direct SEAr by employing a two-stage process: chlorination followed by halogen exchange .

Recommended Synthetic Pathway

The optimal synthesis proceeds in two distinct, high-yielding steps. First, a chloro group is installed at the 4-position, which then serves as an excellent leaving group for a subsequent nucleophilic substitution with iodide.

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of Methyl 4-chloropicolinate hydrochloride

This initial step achieves both chlorination of the pyridine ring at the desired 4-position and esterification of the carboxylic acid. The key to success is the use of dimethylformamide (DMF) as a catalyst, which dramatically accelerates the chlorination reaction.[9][10]

Causality and Mechanism: Without a catalyst, refluxing picolinic acid in thionyl chloride (SOCl₂) is extremely slow and low-yielding.[9] DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, a much more potent electrophilic chlorinating agent than SOCl₂ alone. This reagent effectively attacks the deactivated pyridine ring. The reaction is quenched with methanol, which converts the intermediate picolinoyl chloride to its methyl ester, yielding methyl 4-chloropicolinate as its hydrochloride salt.[9][11]

Caption: Mechanistic flow for Step 1.

Field-Proven Experimental Protocol: Step 1 Adapted from Lohse, O. (1996). Synthetic Communications.[9]

-

Reaction Setup: To a flask charged with picolinic acid (1.0 eq), add thionyl chloride (approx. 4-5 volumes) followed by N,N-dimethylformamide (DMF) (0.16 eq).

-

Heating: Heat the reaction mixture to 72°C and stir for 24 hours. The reaction should be performed in a well-ventilated fume hood as it generates significant gaseous HCl and SO₂.

-

Quenching: Cool the reaction mixture. In a separate flask, prepare a solution of methanol in toluene. Crucially, perform an inverse addition: slowly add the cooled reaction mixture (the intermediate acid chloride) to the methanol/toluene solution to ensure good product quality and avoid crystallization issues.[9]

-

Isolation: The product, methyl 4-chloropicolinate hydrochloride, will precipitate. Collect the solid by filtration.

-

Purification: The crude product can be contaminated with small amounts of the 2,4-dichlorinated derivative.[9] Efficient purification is achieved by recrystallization from acetone to yield pure material (>98% by GC).

Step 2: Synthesis of this compound

The isolated methyl 4-chloropicolinate hydrochloride is directly converted to this compound. This step involves a halogen exchange reaction (a Finkelstein-type reaction) and simultaneous hydrolysis of the methyl ester.

Causality and Mechanism: The 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom helps to stabilize the negative charge of the Meisenheimer intermediate formed during the attack of the iodide nucleophile. Concentrated hydroiodic acid (HI) serves as both the iodide source and the acidic medium required for the hydrolysis of the ester to the carboxylic acid. The addition of a reducing agent like phosphonic acid or hypophosphorous acid (H₃PO₂) is advantageous as it prevents the oxidation of iodide to iodine (I₂).[9][12]

Field-Proven Experimental Protocol: Step 2 Adapted from Lohse, O. (1996) and Bawa, R. A. et al. (2012).[9][12]

-

Reaction Setup: Suspend methyl 4-chloropicolinate hydrochloride (1.0 eq) in aqueous 57% hydroiodic acid (HI).

-

Heating: Heat the mixture to 107-110°C and stir for 6 hours. This reaction should be performed in an efficient fume hood due to the use of concentrated acid at high temperatures.

-

Workup and Isolation: Cool the reaction mixture. A critical step for yield is partial neutralization: carefully add a concentrated solution of sodium hydroxide (NaOH) until the pH is adjusted appropriately to precipitate the product.

-

Purification: Collect the resulting yellow solid by filtration. The product can be used directly or recrystallized from a methanol/water mixture for higher purity.[9] Note that the product may exist as a hemi-hydroiodide, hydrate salt.[9]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on published procedures.

| Parameter | Step 1: Chlorination/Esterification[9] | Step 2: Iodination/Hydrolysis[9] |

| Primary Reagents | Picolinic Acid, SOCl₂, DMF, MeOH | Methyl 4-chloropicolinate HCl, 57% aq. HI |

| Temperature | 72 °C | 110 °C |

| Reaction Time | 24 hours | 6 hours |

| Key Intermediate | Methyl 4-chloropicolinate hydrochloride | N/A |

| Final Product | N/A | This compound |

| Reported Yield | 55% (after recrystallization) | 71% |

Conclusion

The synthesis of this compound from picolinic acid is most reliably and efficiently achieved through a strategic, two-step process. Direct iodination is disfavored due to the deactivated nature of the pyridine ring. The recommended pathway, involving a DMF-catalyzed chlorination to form methyl 4-chloropicolinate, followed by a halogen exchange with hydroiodic acid, provides a robust and scalable route to the desired product. The causality-driven explanations and detailed protocols within this guide offer researchers a solid foundation for successfully implementing this synthesis in a laboratory setting.

References

-

Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. Chinese Chemical Letters. [Link]

-

Lohse, O. (1996). Improved Large-Scale Preparation of this compound. Synthetic Communications, 26(10), 2017-2019. [Link]

-

Maiti, D., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]

-

Maiti, D., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. RSC Publishing. [Link]

-

Taylor & Francis Online (1996). Improved Large-Scale Preparation of this compound. Synthetic Communications. [Link]

-

Daugulis, O., et al. (2016). Palladium-catalyzed picolinamide-directed iodination of remote ortho-C−H bonds of arenes: Synthesis of tetrahydroquinolines. Beilstein Journal of Organic Chemistry. [Link]

-

Kalek, M., & Erdélyi, M. (2006). Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering?. The Journal of Physical Chemistry A. [Link]

-

Daugulis, O., et al. (2016). Palladium-catalyzed picolinamide-directed iodination of remote ortho-C−H bonds of arenes: Synthesis of tetrahydroquinolines. PMC - NIH. [Link]

-

Wikipedia (n.d.). Electrophilic aromatic substitution. Wikipedia. [Link]

-

SlidePlayer (2020). Aromatic Electrophilic substitution. SlidePlayer. [Link]

-

Wikipedia (n.d.). Picolinic acid. Wikipedia. [Link]

-

Master Organic Chemistry (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. lkouniv.ac.in [lkouniv.ac.in]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Palladium-catalyzed picolinamide-directed iodination of remote ortho-C−H bonds of arenes: Synthesis of tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 12. irl.umsl.edu [irl.umsl.edu]

Solubility of 4-Iodopicolinic Acid in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers

Introduction: The Role of 4-Iodopicolinic Acid in Modern Synthesis

This compound is a halogenated pyridinecarboxylic acid derivative that serves as a crucial intermediate in organic synthesis. Its utility is particularly noted in the preparation of more complex molecules, including aminopicolinic acids, which are precursors for novel ligands in transition metal chemistry and potential pharmacophores.[1] A synthetic procedure reported by Bawa et al. (2012) highlights its role as a key building block, synthesized from picolinic acid through a multi-step process.[1]

Understanding the solubility of this compound is not merely an academic exercise; it is a fundamental prerequisite for its effective utilization in drug discovery and material science. The choice of solvent directly impacts reaction kinetics, purification efficiency (e.g., crystallization), and the feasibility of formulation. This guide provides a comprehensive overview of the physicochemical properties of this compound, its theoretical and practical solubility profile, a validated experimental protocol for solubility determination, and the underlying chemical principles that govern its behavior in various organic media.

Physicochemical Properties: A Molecular Portrait

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interaction with different solvents: a polar pyridine ring, a hydrogen-bonding carboxylic acid group, and a large, hydrophobic iodine atom.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₆H₄INO₂ | [1] |

| Molecular Weight | 249.01 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Structure | A pyridine ring substituted with a carboxylic acid at the 2-position and an iodine atom at the 4-position. | - |

| pKa (estimated) | ~1 (ring N), ~5 (acid) | Based on pKa of picolinic acid.[2][3] The electron-withdrawing iodine may slightly alter these values. |

| logP (estimated) | ~1.5 - 2.0 | Estimated based on the contribution of the iodine atom, increasing hydrophobicity compared to picolinic acid (logP ≈ 0.72).[2] |

The presence of both a Brønsted-Lowry acid (the carboxylic acid) and a Lewis base (the pyridine nitrogen) makes this compound an amphoteric molecule. Its carboxylic acid group is a strong hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. These features suggest a preference for polar solvents capable of engaging in such interactions.

Qualitative Solubility Profile: Predicting Behavior

| Solvent Class | Example Solvents | Predicted Solubility | Rationale and Field Insights |

| Polar Protic | Methanol, Ethanol, Water | Soluble to Moderately Soluble | The esterification of this compound is conducted in refluxing methanol, indicating good solubility.[1] Picolinic acid is highly soluble in water and ethanol.[4][5] The large iodine atom may slightly reduce solubility compared to the parent compound. Solubility in water is expected to be pH-dependent. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Soluble to Moderately Soluble | Dimethylformamide (DMF) is used as a solvent for subsequent reactions involving the methyl ester of this compound, suggesting the parent acid likely has good solubility.[1] These solvents are excellent hydrogen bond acceptors, readily solvating the carboxylic acid proton. |

| Ethers | Diethyl Ether, THF | Sparingly Soluble to Insoluble | Picolinic acid has some solubility in ethers.[6] However, the increased polarity and crystal lattice energy from the iodine substitution may reduce solubility in less polar ethers like diethyl ether. |

| Hydrocarbons | Toluene, Hexane | Insoluble | The high polarity of the pyridinecarboxylic acid moiety is incompatible with nonpolar, non-hydrogen-bonding solvents. Toluene is used as a co-solvent in the preparation of an intermediate, but this does not imply high solubility of the final acid.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Insoluble | While more polar than hydrocarbons, these solvents are poor hydrogen bond acceptors and are unlikely to effectively solvate the molecule. |

This predicted profile underscores a critical principle: "Like dissolves like." The polar nature of this compound dictates its preference for polar solvents.

Experimental Protocol: Quantitative Determination via the Shake-Flask Method

For drug development and process chemistry, qualitative estimates are insufficient. The gold-standard for determining thermodynamic solubility is the equilibrium shake-flask method.[7][8] This protocol provides a self-validating system to generate reliable, quantitative solubility data.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined analytically.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg, accurately weighed) to a 2 mL glass vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or agitator (e.g., at 25 °C). Agitate the slurry for a predetermined period.

-

Scientist's Insight: A 24-hour equilibration period is standard for thermodynamic solubility, but it is crucial to verify that equilibrium has been reached.[9][10] This can be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours); equilibrium is established when the concentration no longer changes.

-

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid sediment. Centrifugation at the equilibration temperature is the preferred method to ensure clear separation.

-

Sample Dilution: Carefully withdraw a known aliquot of the clear supernatant. Perform a precise serial dilution with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mol/L) by accounting for the dilution factor.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility: A Deeper Dive

Understanding the "why" behind solubility data is crucial for troubleshooting and prediction.

-

Solvent Polarity and Hydrogen Bonding: As established, polar solvents are more effective. Polar protic solvents like methanol can act as both hydrogen bond donors (to the pyridine N) and acceptors (from the carboxylic OH). Polar aprotic solvents like DMSO are strong acceptors. The interplay of these interactions governs the dissolution process.

-

Effect of pH: The solubility of this compound in aqueous or alcoholic solutions will be highly pH-dependent. In basic conditions (pH > pKa of the carboxylic acid), the molecule deprotonates to form the highly polar and much more soluble picolinate salt. Conversely, in strongly acidic conditions (pH < pKa of the pyridine nitrogen), the pyridine ring becomes protonated, also forming a more soluble salt.[6][13]

-

Temperature: For most solid solutes, solubility increases with temperature.[6] This relationship can be exploited for purification by recrystallization, where the compound is dissolved in a minimal amount of hot solvent and allowed to crystallize upon cooling.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[4] It is essential to characterize the solid form being used, as results from an amorphous solid will differ from a stable crystalline form.

Practical Applications in Research and Development

-

Reaction Chemistry: Choosing a solvent in which all reactants are sufficiently soluble is critical for achieving optimal reaction rates and yields. The data herein suggests that polar aprotic solvents like DMF or protic solvents like methanol are good starting points for reactions involving this compound.[1]

-

Purification: Recrystallization is a primary method for purifying solid compounds. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed-solvent system (e.g., ethanol/water) might be effective.

-

Drug Formulation: For pharmaceutical applications, understanding solubility is the first step in developing a dosage form. Low aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability.[10][14]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the parent compound, picolinic acid, should be considered as a baseline. Picolinic acid is harmful if swallowed and causes serious eye damage.[15][16] Standard laboratory precautions should be taken:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid generating dust.

Conclusion

This compound is a molecule with a nuanced solubility profile governed by its combination of polar, acidic, basic, and hydrophobic moieties. It exhibits favorable solubility in polar protic and aprotic organic solvents while being largely insoluble in nonpolar media. This guide provides the theoretical framework and a robust, validated experimental protocol—the shake-flask method—to empower researchers to generate the precise, quantitative data required for successful synthesis, purification, and formulation. A thorough understanding of these solubility characteristics is indispensable for unlocking the full potential of this versatile synthetic intermediate.

References

- [Anonymous]. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- [Anonymous]. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- [Anonymous]. (2021). Solubility test/ Organic lab. YouTube.

- [Anonymous]. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- [Anonymous]. (2023). Solubility of Organic Compounds.

- [Anonymous]. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- [Anonymous]. (n.d.). Picolinic acid. Solubility of Things.

- [Anonymous]. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI.

- Rahimpour, E., & Martinez, F. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- Sigma-Aldrich. (2024). Picolinic acid Safety Data Sheet.

-

Baptista, D., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

- Baptista, D. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. SciSpace.

- LibreTexts. (2023). 17.5: Factors that Affect Solubility. Chemistry LibreTexts.

- Fisher Scientific. (n.d.). Picolinic acid Safety Data Sheet.

-

National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem. Available at: [Link]

- Mori, M., et al. (n.d.). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health.

-

Sokół-Łętowska, A., et al. (n.d.). Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry. PubMed Central. Available at: [Link]

- Williams, R. (2022). pKa Data Compiled by R. Williams.

Sources

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. mdpi.com [mdpi.com]

- 5. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations [scispace.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. enamine.net [enamine.net]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Purity and Characterization of 4-Iodopicolinic Acid

Introduction

4-Iodopicolinic acid, with the chemical formula C₆H₄INO₂, is a substituted pyridine carboxylic acid that serves as a valuable building block in medicinal chemistry and materials science. Its utility as a precursor for more complex molecules necessitates a thorough understanding of its purity and a robust set of analytical methods for its characterization. The presence of impurities can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final compounds. This guide provides an in-depth overview of the essential techniques and protocols for the purification and comprehensive characterization of this compound, ensuring its suitability for demanding research and development applications.

Physicochemical Properties of this compound

A foundational aspect of working with any chemical compound is understanding its basic physical and chemical properties. These parameters are crucial for handling, storage, and for the selection of appropriate analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₆H₄INO₂ | |

| Molecular Weight | 249.01 g/mol | [1][2] |

| Appearance | Solid | |

| Purity | ≥97% (typical) | |

| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C | |

| InChI Key | CEYJTEYGGAWURJ-UHFFFAOYSA-N |

Purification of this compound: A Validated Recrystallization Protocol

The purity of this compound is paramount for its successful application in synthesis. Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[3] The principle relies on dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain in the solution.[4]

Causality Behind Experimental Choices

The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point.[4] This differential solubility ensures maximum recovery of the purified compound upon cooling. For this compound, a mixed solvent system of methanol and water can be effective, leveraging the good solubility of the acid in hot methanol and its lower solubility in water to induce crystallization.

Step-by-Step Recrystallization Protocol

-

Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring.[5]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Gradually add hot deionized water to the hot methanol solution until the solution becomes slightly turbid. The turbidity indicates the saturation point has been reached. Add a few more drops of hot methanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

-

Washing: Wash the crystals with a small amount of cold 1:1 methanol/water mixture to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.

Caption: Recrystallization workflow for this compound.

Comprehensive Characterization of this compound

A multi-technique approach is essential for the unambiguous characterization of this compound, confirming its identity, purity, and structural integrity.

Caption: Analytical techniques for characterizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR should be performed to confirm the identity and purity of this compound.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the respective protons and carbons in the molecule.[7][8]

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| 13.5 (br s, 1H) | -COOH |

| 8.60 (d, J = 0.8 Hz, 1H) | H-6 |

| 8.10 (dd, J = 5.2, 0.8 Hz, 1H) | H-5 |

| 7.90 (d, J = 5.2 Hz, 1H) | H-3 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.[9][10]

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI). Acquire the mass spectrum in both positive and negative ion modes.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions. Compare the experimental m/z with the theoretical value for the expected molecular formula.

| Ion | Theoretical m/z | Observed m/z |

| [M+H]⁺ | 249.9360 | To be determined |

| [M-H]⁻ | 247.9204 | To be determined |

| [M-COOH]⁺ | 204.9411 | To be determined |

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of a compound. A well-developed HPLC method can separate the main compound from its impurities, allowing for accurate quantification.[11][12] For pyridine carboxylic acids, reversed-phase HPLC is a common approach.[13]

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Chromatographic System: Use a reliable HPLC system equipped with a UV detector.

-

Data Acquisition and Analysis: Inject the sample and record the chromatogram. The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks.

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14]

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[15]

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic |

| 1710-1680 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C and C=N stretch | Pyridine ring |

| ~1300 | C-O stretch | Carboxylic acid |

| ~900 | O-H bend | Carboxylic acid |

| Below 800 | C-I stretch | Aryl iodide |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. This technique is a fundamental method for confirming the empirical and molecular formula of a newly synthesized compound.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 28.94 | To be determined |

| Hydrogen (H) | 1.62 | To be determined |

| Iodine (I) | 50.95 | To be determined |

| Nitrogen (N) | 5.62 | To be determined |

| Oxygen (O) | 12.85 | To be determined |

Safety Precautions

This compound should be handled with appropriate safety measures in a well-ventilated laboratory. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. o-Iodonitrobenzene | C6H4INO2 | CID 69115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. famu.edu [famu.edu]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Trends in the application of high-resolution mass spectrometry for human biomonitoring: An analytical primer to studying the environmental chemical space of the human exposome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ptfarm.pl [ptfarm.pl]

- 12. feradical.utsa.edu [feradical.utsa.edu]

- 13. helixchrom.com [helixchrom.com]

- 14. youtube.com [youtube.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

Unlocking New Research Avenues: A Technical Guide to the Applications of 4-Iodopicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Untapped Potential of a Versatile Scaffold

In the landscape of chemical biology and drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics and research tools. Among the vast arsenal of heterocyclic compounds, picolinic acid and its derivatives have emerged as privileged structures, demonstrating a remarkable versatility that spans from enzyme inhibition to coordination chemistry. This guide focuses on a particularly intriguing, yet underexplored, member of this family: 4-Iodopicolinic acid. The introduction of an iodine atom at the 4-position of the picolinic acid backbone imparts unique physicochemical properties that open up a wealth of opportunities for chemical modification and targeted biological interactions. This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of the synthesis, properties, and, most importantly, the potential applications of this compound in cutting-edge research. As we delve into its utility as a versatile building block, we aim to equip scientists with the foundational knowledge and practical insights necessary to harness the full potential of this compelling molecule.

Physicochemical Properties: A Foundation for Rational Design

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in research. These properties govern its reactivity, solubility, and potential for biological interactions.

| Property | Value | Source |

| Molecular Formula | C₆H₄INO₂ | --INVALID-LINK-- |

| Molecular Weight | 249.01 g/mol | --INVALID-LINK-- |

| Appearance | Creamish solid | --INVALID-LINK-- |

| Melting Point | 166 - 174 °C | --INVALID-LINK-- |

| pKa | Estimated to be slightly lower than picolinic acid (pKa ≈ 5.2) due to the electron-withdrawing effect of iodine. | N/A |

| LogP | Estimated to be higher than picolinic acid (LogP ≈ 0.4) due to the lipophilic nature of iodine. | N/A |

Spectroscopic Data Interpretation:

-

1H NMR: The proton NMR spectrum of this compound would be expected to show three aromatic protons. The proton at the 6-position, being adjacent to the nitrogen, would likely appear furthest downfield. The protons at the 3 and 5-positions would also be in the aromatic region, with their splitting patterns influenced by their coupling to each other. The acidic proton of the carboxylic acid group would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration.[1][2]

-

13C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carboxyl carbon would have the highest chemical shift, typically in the range of 160-180 ppm. The carbon bearing the iodine atom (C4) would be influenced by the heavy atom effect, and its chemical shift would be informative. The remaining four aromatic carbons would appear in the typical aromatic region (120-150 ppm).[3]

-

FT-IR: The infrared spectrum is characterized by a strong carbonyl (C=O) stretching vibration of the carboxylic acid, typically observed between 1700 and 1725 cm⁻¹. A broad O-H stretching band from the carboxylic acid would also be present in the region of 2500-3300 cm⁻¹. Vibrations associated with the pyridine ring C=C and C=N bonds would appear in the 1400-1600 cm⁻¹ region.[4][5][6][7]

Synthesis of this compound: A Practical Workflow

The availability of a reliable synthetic route is crucial for the widespread adoption of a chemical tool. This compound can be prepared from picolinic acid through a multi-step synthesis. The following protocol is a well-established method.[8]

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Chlorination of Picolinic Acid: Picolinic acid is treated with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at elevated temperatures (e.g., 72 °C). The DMF acts as a catalyst, dramatically accelerating the chlorination process.[8]

-

Formation of Methyl 4-chloropicolinate: The resulting reaction mixture, containing the acid chloride intermediate, is carefully quenched with methanol. This step is often performed by inverse addition to a solution of methanol in a solvent like toluene to ensure good product quality. This yields methyl 4-chloropicolinate hydrochloride.[8]

-

Iodination: The methyl 4-chloropicolinate hydrochloride is then subjected to a halogen exchange reaction. This is achieved by heating the compound with hydroiodic acid (HI) and a reducing agent such as hypophosphorous acid (H₃PO₂) at a high temperature (e.g., 107 °C) for several hours.[8]

-

Isolation of this compound: After the reaction is complete, the mixture is cooled, and the product, this compound, precipitates as a solid. It can then be isolated by filtration and purified by recrystallization if necessary.[8]

Applications in Medicinal Chemistry: A Scaffold for Drug Discovery

The true potential of this compound lies in its application as a versatile starting material for the synthesis of biologically active molecules. The iodine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Enzyme Inhibitors: Targeting Key Pathological Pathways

Picolinic acid derivatives have been extensively investigated as inhibitors of various enzymes, and the 4-iodo substituent provides a strategic point for modification to enhance potency and selectivity.[9][10]

Caption: Inhibition of enzyme activity by a this compound derivative.

Potential Enzyme Targets:

-

Kinases: Kinases are a major class of drug targets in oncology and inflammatory diseases. The pyridine scaffold is a common feature in many kinase inhibitors. This compound can be elaborated through Suzuki, Sonogashira, or other cross-coupling reactions to introduce aromatic or heteroaromatic groups that can interact with the ATP-binding site of kinases like Receptor-Interacting Protein Kinase 2 (RIPK2).[11][12][13][14] For example, derivatives of 4-aminoquinolines have shown potent inhibition of RIPK2 with IC₅₀ values in the low nanomolar range.[9][12]

-

Histone Demethylases (KDMs): Epigenetic modifications play a crucial role in gene regulation, and their dysregulation is implicated in cancer. Histone demethylases, particularly those of the KDM4 family, are emerging as promising therapeutic targets. The picolinic acid moiety can act as a chelating group for the catalytic iron in the active site of these enzymes. The 4-position offers a vector for introducing substituents that can enhance binding affinity and selectivity.[11][15]

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a this compound derivative against a target enzyme.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (this compound derivative) in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the target enzyme in its recommended buffer.

-

Prepare a stock solution of the enzyme's substrate.

-

Prepare the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the test compound to the wells. Include a vehicle control (DMSO only).

-

Add the enzyme to all wells and incubate for a pre-determined time to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[16][17]

-

Anticancer Agents: A Scaffold for Cytotoxic Compounds

Derivatives of this compound have the potential to be developed into novel anticancer agents. The planar pyridine ring can intercalate into DNA, and the substituents introduced at the 4-position can interact with various cellular targets to induce cytotoxicity.[3][16]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

-

Cell Culture:

-

Culture the desired cancer cell line (e.g., HeLa, MCF-7) in the appropriate growth medium until they reach the exponential growth phase.

-

-

Cell Seeding:

-

Trypsinize the cells, count them, and seed them into a 96-well plate at a predetermined density. Allow the cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound at various concentrations. Include a vehicle control and a positive control (a known anticancer drug).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

-

-

MTT Assay:

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.[8][16]

-

Coordination Chemistry: A Ligand for Novel Metal Complexes

The picolinate moiety is an excellent chelating ligand, capable of forming stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group coordinate to the metal center, forming a five-membered chelate ring.[18][19][20][21] this compound, therefore, can be used to synthesize novel metal complexes with potential applications in catalysis, materials science, and medicine.

Caption: Chelation of a metal ion by 4-Iodopicolinate.

Potential Applications of Metal Complexes:

-

Catalysis: Rhodium and other transition metal complexes of picolinate derivatives have been explored as catalysts in various organic transformations, including hydrosilylation and carbonylation reactions. The electronic and steric properties of the ligand can be tuned by modifying the 4-position to influence the catalytic activity and selectivity.[22][23][24][25][26]

-

Bioinorganic Chemistry: Copper and other biologically relevant metal complexes of picolinic acid derivatives have been investigated for their potential as antimicrobial and anticancer agents. The metal ion can introduce a new mechanism of action, such as redox cycling or DNA binding.[18][19][27][28]

Experimental Protocol: Synthesis of a Copper(II)-4-Iodopicolinate Complex (General)

This protocol outlines a general method for the synthesis of a copper(II) complex with this compound.

-

Ligand Preparation:

-

Dissolve this compound in a suitable solvent, such as a mixture of methanol and water.

-

Adjust the pH of the solution to deprotonate the carboxylic acid, for example, by adding a base like sodium hydroxide.

-

-

Complexation:

-

In a separate flask, dissolve a copper(II) salt (e.g., copper(II) sulfate pentahydrate) in water.

-

Slowly add the copper(II) salt solution to the solution of the deprotonated ligand with stirring.

-

-

Isolation and Purification:

-

A precipitate of the copper(II)-4-iodopicolinate complex should form. The formation of crystals can be encouraged by slow evaporation of the solvent.

-

Collect the solid product by filtration, wash it with water and a suitable organic solvent (e.g., ethanol), and dry it under vacuum.

-

-

Characterization:

Toxicology and Safety Considerations

While this compound holds great promise as a research tool, it is essential to consider its potential toxicity. Although specific toxicity data for this compound is limited, studies on picolinic acid and its analogs can provide some initial insights.

-

Picolinic Acid Toxicity: Studies on picolinic acid have shown that very high doses (≥500 mg/kg/day) can be neurotoxic and vasculotoxic in rats.[10][13] Lower doses, however, were well-tolerated.

-

Toxicity of Analogs: The toxicity of picolinic acid analogs can vary significantly depending on the nature and position of the substituents. Factors such as lipophilicity (LogP) and the ability to chelate essential metal ions can influence the toxicity profile.[29]

Recommendations for Safe Handling:

-

As with any chemical compound, this compound should be handled in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

For in vivo studies, it is crucial to conduct preliminary dose-ranging studies to determine the maximum tolerated dose (MTD) before proceeding with efficacy studies.[15][30][31][32][33][34][35]

Future Directions and Conclusion

This compound represents a largely untapped resource for the scientific community. Its synthetic accessibility and the versatility of the iodine substituent make it an ideal platform for the development of novel molecular probes, enzyme inhibitors, and metal complexes. Future research in this area could focus on:

-

Expanding the library of derivatives: Systematic exploration of various substituents at the 4-position through modern cross-coupling techniques will undoubtedly lead to the discovery of compounds with novel biological activities.

-

Target identification and mechanism of action studies: For derivatives that show promising biological activity, in-depth studies to identify their cellular targets and elucidate their mechanism of action will be crucial for their further development.

-

Development of novel catalytic systems: The synthesis and evaluation of a wider range of metal complexes of this compound and its derivatives could lead to the discovery of highly efficient and selective catalysts for important organic transformations.

References

- 1. mdpi.com [mdpi.com]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. researchgate.net [researchgate.net]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LD50 versus acute toxicity [ouci.dntb.gov.ua]

- 15. enamine.net [enamine.net]

- 16. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. hrcak.srce.hr [hrcak.srce.hr]

- 20. pure.tue.nl [pure.tue.nl]

- 21. Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. | VIPEr [ionicviper.org]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening | MDPI [mdpi.com]

- 27. Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ajol.info [ajol.info]

- 29. Characterizing "Adversity" of Pathology Findings in Nonclinical Toxicity Studies: Results from the 4th ESTP International Expert Workshop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Acute toxicity of nimbolide and nimbic acid in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Chronic toxicity and carcinogenicity studies of chromium picolinate monohydrate administered in feed to F344/N rats and B6C3F1 mice for 2 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. acute oral ld50: Topics by Science.gov [science.gov]

- 35. Evaluation of chronic toxicity and carcinogenicity of ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for 4-Iodopicolinic acid

An In-depth Technical Guide to the Safe Handling of 4-Iodopicolinic Acid

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No: 405939-79-9). As a key intermediate in organic synthesis, particularly for novel pharmaceutical and agrochemical compounds, a thorough understanding of its hazard profile is paramount to ensuring laboratory safety and experimental integrity.[1][2][3] This guide moves beyond mere procedural lists to explain the causality behind each recommendation, fostering a proactive safety culture.

Hazard Identification and Risk Profile

This compound is a combustible solid that presents significant health hazards upon exposure.[4][5] The primary risks are acute oral toxicity and severe, irreversible damage to the eyes.[6] A summary of its classification under the Globally Harmonized System (GHS) is essential for an immediate understanding of its risks.

GHS Hazard Classification

The compound is classified as hazardous under US OSHA regulations (29 CFR 1910.1200).[4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][6] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[4][6] |

| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life |